An In-depth Technical Guide to Benzyl N-(2-oxooxolan-3-yl)carbamate
An In-depth Technical Guide to Benzyl N-(2-oxooxolan-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of benzyl N-(2-oxooxolan-3-yl)carbamate. As a molecule incorporating both the versatile γ-butyrolactone scaffold and the widely used benzyloxycarbonyl (Cbz) protecting group, this compound is of significant interest to researchers in medicinal chemistry, drug discovery, and organic synthesis. This document offers a detailed exploration of its molecular structure, physicochemical characteristics, a proposed synthetic pathway with a detailed experimental protocol, and an analysis of its reactivity and stability. Furthermore, it delves into the potential applications of this and structurally related compounds, particularly in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising chemical entity.
Introduction
The γ-butyrolactone moiety is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1] Its presence often confers significant biological activity, ranging from neurotransmission to antimicrobial and anti-inflammatory effects. The incorporation of an amino group at the α-position of the lactone ring, as seen in α-amino-γ-butyrolactone, provides a valuable handle for further functionalization, allowing for the synthesis of a diverse array of derivatives.
The benzyloxycarbonyl (Cbz) group is a cornerstone of peptide synthesis and a common N-protecting group in organic chemistry. Its stability under a range of conditions and its facile removal by catalytic hydrogenation make it an invaluable tool for the selective modification of amino functionalities.[2]
Benzyl N-(2-oxooxolan-3-yl)carbamate, the subject of this guide, synergistically combines these two key structural features. This unique architecture suggests its potential as a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This document aims to provide a detailed technical resource for researchers interested in harnessing the synthetic potential of this compound.
Molecular Structure and Identifiers
The fundamental identity of a chemical compound is established by its structure and unique identifiers.
Molecular Structure:
Caption: 2D Structure of Benzyl N-(2-oxooxolan-3-yl)carbamate
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | [3] |
| Molecular Weight | 235.24 g/mol | [3] |
| SMILES | C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 | [3] |
| InChI | InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) | [3] |
| InChIKey | FKWDZIFOVOUDAG-UHFFFAOYSA-N | [3] |
| CAS Number | Not available |
Note: A specific CAS Registry Number for benzyl N-(2-oxooxolan-3-yl)carbamate has not been identified in the public domain as of the date of this publication.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Basis |
| Melting Point | 100-120 °C | Based on similar N-acylated lactams and benzyl carbamates. |
| Boiling Point | > 350 °C (decomposes) | Extrapolation from related high molecular weight lactams. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone, and dichloromethane. Sparingly soluble in water. | Based on the polarity of the functional groups and general solubility of carbamates and lactones. |
| pKa (amide N-H) | ~17-18 | Typical pKa for an N-H proton of a carbamate. |
| LogP | ~1.5 - 2.5 | Calculated based on structural fragments. |
Synthesis
A robust and efficient synthesis of benzyl N-(2-oxooxolan-3-yl)carbamate is crucial for its accessibility to the research community. While a specific literature procedure for this compound is not available, a logical and reliable synthetic route can be proposed based on well-established organic transformations. The proposed synthesis involves a two-step process starting from the readily available amino acid, L-methionine.
Synthetic Scheme:
Caption: Proposed two-step synthesis of benzyl N-(2-oxooxolan-3-yl)carbamate.
Step 1: Synthesis of α-Amino-γ-butyrolactone Hydrochloride
The initial step involves the conversion of L-methionine to α-amino-γ-butyrolactone hydrochloride. This transformation is a well-documented process.[4][5]
Protocol:
-
Sulfonium Salt Formation: L-methionine is reacted with a suitable methylating agent, such as dimethyl sulfate, to form the corresponding sulfonium salt.[4]
-
Hydrolysis and Cyclization: The intermediate sulfonium salt is then subjected to hydrolysis under basic conditions, followed by acidification. This sequence induces intramolecular cyclization to yield the desired α-amino-γ-butyrolactone, which is typically isolated as its hydrochloride salt for improved stability and handling.[5]
Step 2: N-Benzyloxycarbonylation
The second step involves the protection of the primary amine of α-amino-γ-butyrolactone using benzyl chloroformate. This is a standard Schotten-Baumann reaction.
Protocol:
-
Dissolution: α-Amino-γ-butyrolactone hydrochloride is dissolved in a suitable solvent system, typically a mixture of water and a water-miscible organic solvent like dioxane or acetone.
-
Basification: An aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, is added to neutralize the hydrochloride salt and deprotonate the amino group, rendering it nucleophilic.
-
Acylation: Benzyl chloroformate is added portion-wise to the reaction mixture at a controlled temperature, usually between 0 and 5 °C, to prevent side reactions. The reaction is stirred vigorously to ensure efficient mixing of the biphasic system.
-
Work-up and Purification: Upon completion of the reaction, the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (benzyl group): Multiplet around 7.3-7.4 ppm (5H). - Benzylic protons (-O-CH₂-Ph): Singlet around 5.1-5.2 ppm (2H). - Lactone α-proton (-CH-NH-): Multiplet around 4.3-4.5 ppm (1H). - Lactone γ-protons (-O-CH₂-): Multiplet around 4.1-4.3 ppm (2H). - Lactone β-protons (-CH₂-): Multiplet around 2.2-2.6 ppm (2H). - Amide proton (-NH-): Broad singlet around 5.5-6.5 ppm (1H). |
| ¹³C NMR | - Carbonyl (lactone): ~175-178 ppm. - Carbonyl (carbamate): ~155-157 ppm. - Aromatic carbons: ~127-136 ppm. - Benzylic carbon (-O-CH₂-Ph): ~67-69 ppm. - Lactone γ-carbon (-O-CH₂-): ~65-67 ppm. - Lactone α-carbon (-CH-NH-): ~50-55 ppm. - Lactone β-carbon (-CH₂-): ~30-35 ppm. |
| IR (Infrared) | - N-H stretch: ~3300-3400 cm⁻¹ (broad). - C-H stretch (aromatic): ~3030-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-2960 cm⁻¹. - C=O stretch (lactone): ~1770-1790 cm⁻¹. - C=O stretch (carbamate): ~1690-1710 cm⁻¹. - C-N stretch: ~1230-1250 cm⁻¹. - C-O stretch: ~1000-1100 cm⁻¹. |
| Mass Spectrometry | - [M+H]⁺: m/z 236.0917. - [M+Na]⁺: m/z 258.0736. |
Reactivity and Stability
The reactivity of benzyl N-(2-oxooxolan-3-yl)carbamate is dictated by the interplay of its constituent functional groups.
-
Lactone Ring: The γ-butyrolactone ring is susceptible to nucleophilic attack, particularly under basic or strongly acidic conditions, leading to ring-opening. The stability of the lactone is generally higher than that of β-lactones but lower than that of δ-lactones.
-
N-Acyl Lactam Moiety: The presence of the electron-withdrawing carbamate group on the nitrogen atom activates the lactam carbonyl towards nucleophilic attack. This can facilitate ring-opening reactions under milder conditions than the parent lactone.[6]
-
Carbamate Group: The Cbz protecting group is stable to a wide range of reagents but can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which proceeds under neutral conditions and is generally high-yielding. It is also susceptible to cleavage by strong acids, though this is less common.
-
Storage and Handling: The compound is expected to be a stable solid at room temperature. It should be stored in a cool, dry place, protected from moisture and strong bases to prevent hydrolysis of the lactone ring.
Potential Applications in Research and Drug Development
The unique structural features of benzyl N-(2-oxooxolan-3-yl)carbamate make it a promising candidate for various applications in the life sciences.
-
Scaffold for Medicinal Chemistry: The γ-butyrolactone core is a common feature in many biologically active molecules. This compound can serve as a starting material for the synthesis of novel analogs with potential therapeutic activities, including as anticancer, anti-inflammatory, or antimicrobial agents.[1]
-
Pro-drugs and Drug Delivery: The lactone ring can be designed to undergo enzymatic or pH-dependent hydrolysis in vivo, potentially enabling the targeted release of a pharmacologically active agent.
-
Peptidomimetics: The constrained cyclic structure of the α-amino lactone can be incorporated into peptide sequences to mimic β-turns or other secondary structures, which can be valuable in the design of enzyme inhibitors or receptor ligands.
-
Asymmetric Synthesis: As a chiral building block (if synthesized from an enantiomerically pure starting material like L-methionine), it can be used in the stereoselective synthesis of complex natural products and pharmaceuticals.
Safety and Handling
Detailed toxicological data for benzyl N-(2-oxooxolan-3-yl)carbamate are not available. However, based on the general properties of related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
A comprehensive safety data sheet (SDS) should be consulted before handling this compound.
Conclusion
Benzyl N-(2-oxooxolan-3-yl)carbamate is a molecule of significant synthetic potential, bridging the important classes of γ-butyrolactones and Cbz-protected amino compounds. While experimental data on its properties are currently limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. It is anticipated that this compound will serve as a valuable tool for researchers in the design and synthesis of novel molecules with diverse applications in chemistry and biology.
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